molecular formula C7H14ClNO2S B1458256 Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 1922702-13-3

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B1458256
CAS No.: 1922702-13-3
M. Wt: 211.71 g/mol
InChI Key: OERCNSXRMPUVGV-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride (CAS 1922702-13-3) is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.70 g/mol . It is a hydrochloride salt of a thiazolidine ester derivative. The thiazolidine ring is a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . Research into thiazolidine-4-carboxylic acid derivatives has indicated potential for various pharmacological applications. For instance, certain derivatives have been synthesized and evaluated for their neuroprotective properties, demonstrating the ability to attenuate neuroinflammation and oxidative stress in preclinical models . Other studies on related compounds highlight that the thiazolidine core can be engineered to suppress melanin production, suggesting potential research applications in dermatology . Furthermore, thiazolidine derivatives can act as prodrugs for cysteine, a biological aminothiol, and are also studied in the context of analytical chemistry for the determination of plasma aminothiols . Researchers value this moiety for its potential to interact with various biological targets. This product is intended for research purposes such as in vitro analysis, as a synthetic intermediate, or for the investigation of structure-activity relationships. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCNSXRMPUVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions. This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, this compound can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism. This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH. The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses. At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells. Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles. Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.

Biological Activity

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a cyclic secondary amino acid derivative characterized by its thiazolidine structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Its molecular formula is C7H14ClNO2S, with a molecular weight of 177.71 g/mol, and it features a thiazolidine ring that contributes to its biological interactions.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Thiazolidine Ring : A five-membered heterocyclic compound containing nitrogen and sulfur.
  • Functional Groups : Presence of both ester and carboxylic functional groups enhances its solubility and bioactivity compared to other thiazolidines.

Biological Activities

Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit various biological activities. The following table summarizes some of these activities:

Activity Description References
Antimicrobial Exhibits antibacterial activity against various pathogens, including Staphylococcus aureus.
Antioxidant Acts as a sulfhydryl antioxidant, protecting cells from oxidative stress.
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms.
Antifungal Some derivatives show significant antifungal activity against Candida species.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial DNA replication, such as topoisomerase IV in S. aureus .
  • Cell Cycle Regulation : It influences cell cycle progression and may induce differentiation in cancer cells .
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells, which is crucial for maintaining cellular health .

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazolidine derivatives:

  • A study on thiazolidine-4-carboxylic acid (TC) demonstrated its ability to reverse the transformation of tumor cells into normal cells, indicating potential therapeutic applications in oncology .
  • In vitro tests showed that certain thiazolidine derivatives could significantly reduce fungal growth, suggesting their use as antifungal agents .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride serves as a potential lead compound in drug discovery, particularly for anticancer therapies. The thiazolidin-4-one scaffold is recognized for its anticancer activity, with derivatives showing promise as multi-target enzyme inhibitors.

Key Findings:

  • Anticancer Activity: Research indicates that thiazolidine derivatives can inhibit various enzymes and cell lines associated with cancer proliferation.
  • Synthetic Strategies: Various synthetic methods have been developed to produce thiazolidine derivatives, enhancing their pharmacological profiles. These methods emphasize green synthesis and atom economy, promoting cleaner reaction profiles.

Organic Chemistry Applications

In organic chemistry, this compound acts as a versatile building block for synthesizing new compounds. Its unique structure allows it to participate in bioorthogonal reactions, which are crucial for coupling biomolecules in a biocompatible manner.

Comparison of Thiazolidine Derivatives:

Compound NameStructural FeaturesBiological Activity
Ethyl thiazolidine-4-carboxylateSimilar thiazolidine structureAntiviral activity
ThiazolidinedioneContains a carbonyl group adjacent to sulfurAntidiabetic properties
This compoundEthyl substitution enhances solubility and bioactivityGeneral biological activity

This table highlights the structural differences and corresponding biological activities of related compounds, emphasizing the unique properties of this compound.

Biochemical Applications

Biochemically, this compound has been studied for its interactions with various biological targets. Its binding affinities with enzymes and receptors have been explored to understand its potential therapeutic roles.

Research Insights:

  • Enzyme Inhibition: The compound exhibits significant inhibition of specific enzymes linked to metabolic processes and disease pathways .
  • Probe Design: Its structural features make it suitable for designing molecular probes that can interact selectively with biological targets.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Studies: A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines through targeted enzyme inhibition. The research highlighted the potential for developing multi-target inhibitors based on the thiazolidine scaffold.
  • Synthesis and Characterization: Another study focused on synthesizing various thiazolidine derivatives using this compound as a precursor. The results indicated successful synthesis with high yields and potential applications in drug formulation .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride with related thiazolidine and thiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity (%) Source
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate HCl C₇H₁₄ClNO₂S ~211.7 Not explicitly stated 2-ethyl, 4-carboxylate ester N/A CymitQuimica
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate HCl C₇H₁₄ClNO₂S 211.70 1217983-12-4 5,5-dimethyl, 4-carboxylate ester 95 Combi-Blocks
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate HCl C₈H₁₆ClNO₂S 225.74 303037-43-6 2,2,5,5-tetramethyl, 4-carboxylate ester 95 EN300-01639
2-Methyl-1,3-thiazole-4-carboximidamide HCl C₅H₇N₃S·HCl 177.65 18876-82-9 2-methyl, 4-carboximidamide 97 Kanto Reagents

Key Observations :

  • However, bulkier substituents (e.g., tetramethyl in CAS 303037-43-6) could reduce solubility .
  • Salt Forms : Hydrochloride salts are common across analogs, improving crystallinity and aqueous solubility for pharmaceutical formulations .
Challenges and Limitations
  • Data Gaps : Direct spectral or pharmacological data for the target compound are scarce, necessitating extrapolation from analogs.

Preparation Methods

Esterification of Thiazolidine-4-carboxylic Acid to Form Methyl Ester Hydrochloride

Method Overview:

  • The starting material, thiazolidine-4-carboxylic acid, is reacted with methanol in the presence of dry hydrogen chloride gas.
  • The reaction mixture is stirred at room temperature for approximately 12 hours until saturation with HCl gas is achieved.
  • After completion, diethyl ether is added to precipitate the methyl ester hydrochloride as white flaky crystals.
  • The crystals are filtered, dried, and can be further treated to remove hydrochloride to yield the free methyl ester.

Reaction Conditions and Yields:

Parameter Details
Starting Material Thiazolidine-4-carboxylic acid (10.00 g, 0.075 mol)
Solvent Methanol (120 mL, 2.96 mol)
Catalyst/Reagent Dry hydrogen chloride gas
Reaction Time 12 hours
Temperature Room temperature
Precipitation Solvent Diethyl ether (200 mL, 1.92 mol)
Product Methyl thiazolidine-4-carboxylate hydrochloride
Yield 89% (9.84 g)

Notes:

  • The reaction is sensitive to moisture; dry conditions are essential.
  • The hydrochloride salt formation facilitates purification by crystallization.
  • Subsequent dehydrochlorination yields the free methyl ester.

This method is well-documented and provides a high yield of the methyl ester hydrochloride intermediate, which is crucial for further transformations.

Synthesis of 2-ethyl Substituted Thiazolidine Carboxylic Acid Derivatives

Synthetic Route:

  • The 2-ethyl substituent is introduced by reacting ethyl glycinate hydrochloride with 1,3-thiazolidinedione.
  • This condensation reaction is typically conducted in ethanol solvent at room temperature.
  • A base such as triethylamine is used to facilitate the reaction by neutralizing the hydrochloride salt and promoting nucleophilic attack.
  • The product obtained is (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid, which can be further esterified to the methyl ester hydrochloride.

Reaction Conditions:

Parameter Details
Reactants Ethyl glycinate hydrochloride and 1,3-thiazolidinedione
Solvent Ethanol
Base Triethylamine
Temperature Room temperature
Reaction Type Condensation

Notes:

  • This synthetic route is scalable for industrial production with optimization.
  • The stereochemistry at the 4-position is controlled, yielding the (4S) isomer predominantly.
  • The method provides a direct route to the ethyl-substituted thiazolidine carboxylic acid, which is a precursor for the methyl ester hydrochloride.

Summary Table of Preparation Methods

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Esterification Thiazolidine-4-carboxylic acid Methanol, dry HCl gas, room temp, 12 h Methyl thiazolidine-4-carboxylate hydrochloride 89
2 Condensation Ethyl glycinate hydrochloride + 1,3-thiazolidinedione Ethanol, triethylamine, room temp (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid Not specified (scalable)
3 Oxidation Methyl thiazolidine-4-carboxylate MnO2, acetonitrile, 80°C, 48 h Methyl thiazole-4-carboxylate 80.8
4 Hydrolysis Methyl thiazole-4-carboxylate 10% NaOH, reflux 1 h, acidification pH 3 Thiazole-4-carboxylic acid Not specified

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride?

  • Methodology : Synthesis often involves cyclization reactions of thiazolidine precursors. For example, chloromethyl thiazole intermediates (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) can undergo nucleophilic substitution with carboxylate esters. Reaction optimization may require controlled temperature (0–5°C) and anhydrous conditions to prevent hydrolysis . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity.

Q. How can researchers verify the purity of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Purity thresholds >95% are typical for research-grade material . Complementary techniques like thin-layer chromatography (TLC) or ion-exchange chromatography can resolve polar impurities.

Q. What are optimal storage conditions to ensure stability?

  • Methodology : Store desiccated at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. Stability studies on analogous ester hydrochlorides indicate degradation <5% over 12 months under these conditions . Periodic reanalysis via HPLC is advised for long-term storage.

Advanced Research Questions

Q. How can crystallographic data contradictions in thiazolidine derivatives be resolved?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL software for refinement. For disordered structures, apply TWIN/BASF commands in SHELX to model twinning or anisotropic displacement parameters. Cross-validate with powder XRD and DFT calculations to resolve ambiguities in bond lengths/angles .

Q. What strategies are effective for profiling synthetic by-products?

  • Methodology : Employ LC-MS/MS with electrospray ionization (ESI) in positive-ion mode to detect low-abundance impurities. For example, ethyl-substituted thiazolidine by-products (e.g., methyl ester hydrolysis products) can be identified via fragmentation patterns (m/z 143.16 for decarboxylated derivatives) . Quantify using external calibration curves with impurity standards.

Q. How to design accelerated stability studies under varying pH and temperature conditions?

  • Methodology : Prepare buffered solutions (pH 1–9) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 230 nm for thiazolidine ring absorbance). Use Arrhenius plots to extrapolate shelf life, noting hydrolysis-prone ester groups at pH >7 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Reactant of Route 2
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Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.